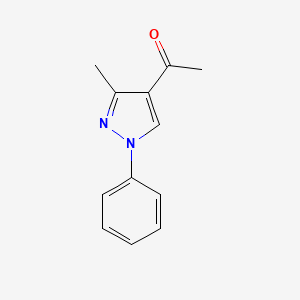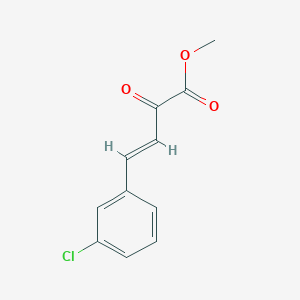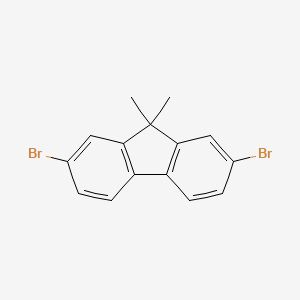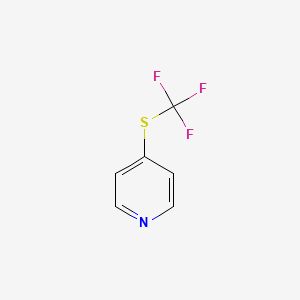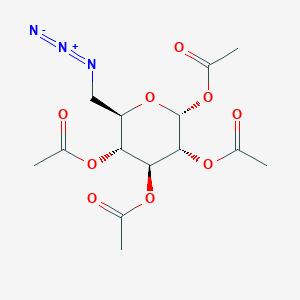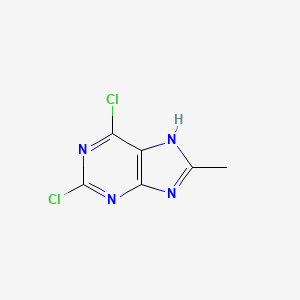
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is a synthetic compound used in various scientific experiments. It is also referred to as 1-(4-chlorophenyl)-1-cyanocyclobutane . This compound can be used in the synthesis of pharmacologically active metabolites of the anti-obesity drug-sibutramine .
Molecular Structure Analysis
The molecular formula of Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is C11H10Cl2O. The average mass is 229.102 Da and the monoisotopic mass is 228.010864 Da .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- has a molecular weight of 229.1 g/mol. More specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Structural Analysis and Spectroscopy
- The crystal structure of a photodimer, which includes the cyclobutane ring and 4-chlorophenyl groups, showcases a head-to-tail reaction indicating the reactive adaptability of cyclobutane derivatives in forming complex molecular structures (Busetti et al., 1980).
- Investigation into the vibrational spectra of cyclobutanecarbonyl chloride and its α-deuterated compounds across various states (vapor, liquid, and crystal) reveals the existence of conformational equilibrium in the liquid state, highlighting the dynamic nature of these molecules (Hanai & Katon, 1981).
Photochemistry and Sensing Applications
- A photoelectrochemical sensor based on a heterojunction involving 4-chlorophenol demonstrates the potential of cyclobutane derivatives in environmental monitoring and the detection of toxic pollutants (Yan et al., 2019).
- The study of strained cyclobutaarenes with long peripheral C-C bonds explores the geometric and electronic peculiarities of cyclobutane rings, offering insights into the design of molecules with unusual properties (Toda et al., 1996).
Cycloaddition Reactions and Synthetic Applications
- Cycloaddition reactions involving cyclobutanecarbonyl derivatives have been studied, providing valuable information for the synthesis of complex organic compounds, demonstrating the versatility of cyclobutane structures in synthetic chemistry (Billingham et al., 1969).
- Research into the synthesis and structure of cyclobutanes containing different aryl groups elucidates the reaction mechanisms and photochemical properties of these compounds, enabling targeted synthesis strategies for materials science and pharmaceutical applications (Jun, 2004).
Safety and Hazards
Cyclobutanecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGBZNKQQMGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517663 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89421-95-4 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


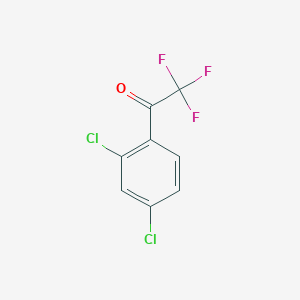
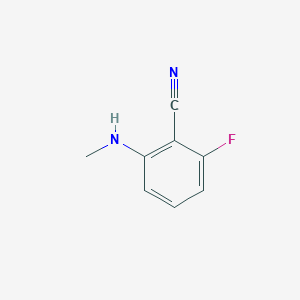
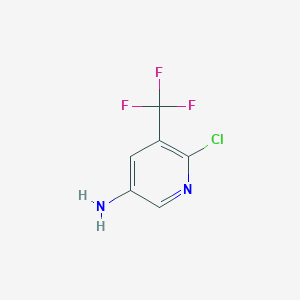
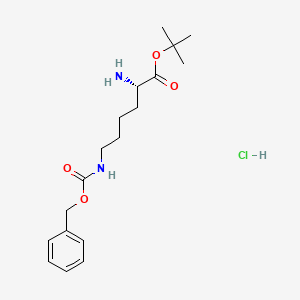
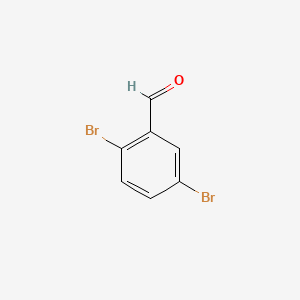
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
